![molecular formula C9H16Br2N2O2 B14358881 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide CAS No. 90436-03-6](/img/structure/B14358881.png)
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide is an organic compound with the molecular formula C9H16Br2N2O2 It is a brominated amide derivative, characterized by the presence of bromine atoms and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide typically involves the reaction of 3-bromopropionyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The amide groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropylamine: A simpler brominated amine with similar reactivity.
3-Bromopropionamide: A related compound with a single bromine atom and an amide group.
N-(3-Bromopropyl)acetamide: Another brominated amide with a different alkyl chain length.
Uniqueness
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide is unique due to its dual bromine atoms and extended alkyl chain, which confer distinct reactivity and binding properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
90436-03-6 |
|---|---|
Formule moléculaire |
C9H16Br2N2O2 |
Poids moléculaire |
344.04 g/mol |
Nom IUPAC |
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide |
InChI |
InChI=1S/C9H16Br2N2O2/c10-4-2-8(14)12-6-1-7-13-9(15)3-5-11/h1-7H2,(H,12,14)(H,13,15) |
Clé InChI |
XYTZUYQZZUICDL-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CCBr)CNC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


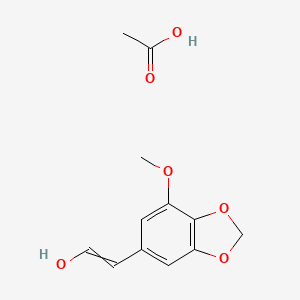

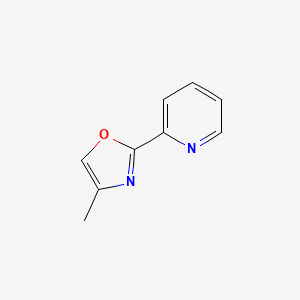
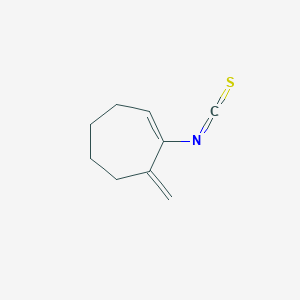
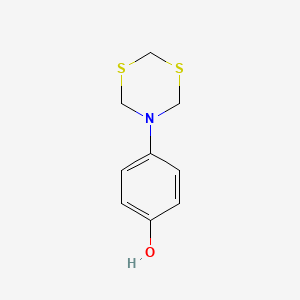
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
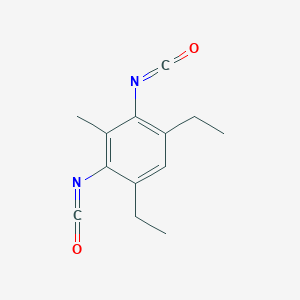
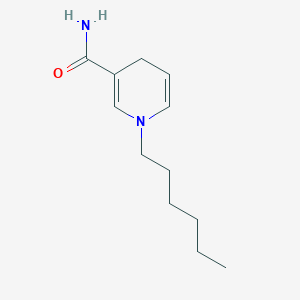
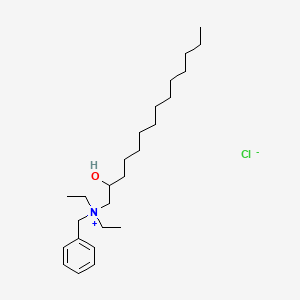
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
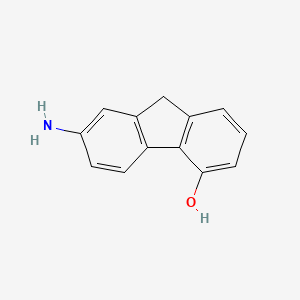
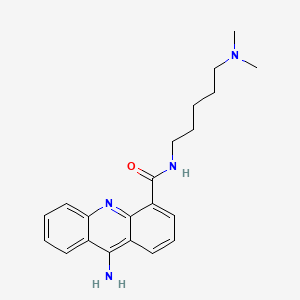

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
